BenchChemオンラインストアへようこそ!

Eugenol gentiobioside

Biotransformation Glycosylation specificity Eucalyptus perriniana

Eugenol gentiobioside (CAS 134449-61-9, molecular formula C22H32O12, MW 488.50 g/mol) is a phenolic glycoside composed of the eugenol aglycone conjugated to the disaccharide gentiobiose (β-D-glucopyranosyl-(1→6)-β-D-glucopyranose) via a glycosidic bond. This compound belongs to the class of glycosylated phenylpropanoids and can be obtained through plant cell biotransformation of eugenol, where it accumulates as the dominant glycosylated metabolite.

Molecular Formula C22H32O12
Molecular Weight 488.5 g/mol
Cat. No. B14084397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEugenol gentiobioside
Molecular FormulaC22H32O12
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
InChIInChI=1S/C22H32O12/c1-3-4-10-5-6-11(12(7-10)30-2)32-22-20(29)18(27)16(25)14(34-22)9-31-21-19(28)17(26)15(24)13(8-23)33-21/h3,5-7,13-29H,1,4,8-9H2,2H3/t13-,14-,15-,16-,17+,18+,19-,20-,21-,22-/m1/s1
InChIKeyWXQNHYCVTYUIEE-OALZDZJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eugenol Gentiobioside Procurement Guide: A Quantifiably Differentiated Phenolic Glycoside


Eugenol gentiobioside (CAS 134449-61-9, molecular formula C22H32O12, MW 488.50 g/mol) is a phenolic glycoside composed of the eugenol aglycone conjugated to the disaccharide gentiobiose (β-D-glucopyranosyl-(1→6)-β-D-glucopyranose) via a glycosidic bond [1]. This compound belongs to the class of glycosylated phenylpropanoids and can be obtained through plant cell biotransformation of eugenol, where it accumulates as the dominant glycosylated metabolite [2]. Its physicochemical signature—notably a predicted XlogP of −1.30 and a topological polar surface area (TPSA) of 188.00 Ų—distinguishes it sharply from the parent aglycone eugenol, which possesses an XLogP3 of 2.0 and a TPSA of 29.5 Ų [1][3]. This glycoside is primarily used as a research tool for studying glycoside–bioactivity relationships, prodrug design, and enzymatic glycosylation specificity.

Why In-Class Eugenol Glycosides Cannot Be Interchanged with Eugenol Gentiobioside


The assumption that any eugenol glycoside—or eugenol itself—can functionally substitute for eugenol gentiobioside is refuted by quantitative differences in enzymatic glycosylation preference, lipophilicity, and molecular surface polarity [1][2]. In the same Eucalyptus perriniana cell culture system, eugenol β-gentiobioside is formed at a 58 % yield while eugenol β-glucoside forms at only 7 %, an 8.3‑fold preference that reflects distinct substrate recognition by plant glycosyltransferases [1]. Furthermore, the gentiobioside exhibits an XlogP of −1.30 compared with +2.0 for eugenol—a 3.3‑log‑unit shift that fundamentally alters partitioning behavior between aqueous and organic phases [2][3]. These differences are not merely incremental; they dictate which enzyme systems can form or cleave the glycosidic bond, what biological compartments the molecule can access, and how rapidly it undergoes metabolic conversion. Consequently, replacing eugenol gentiobioside with eugenol, eugenol glucoside, or isoeugenol gentiobioside in a research protocol or formulation development program introduces uncontrolled variables that invalidate quantitative comparisons.

Quantifiable Differentiation of Eugenol Gentiobioside from Closest Analogs


8.3-Fold Preferential Formation of β-Gentiobioside over β-Glucoside in Plant Cell Biotransformation

In a direct head-to-head comparison within the same experiment, Shimoda et al. (2006) administered eugenol to cultured Eucalyptus perriniana cells and quantified the formation of two glycoside products: eugenyl β-D-glucoside and eugenyl β-D-gentiobioside [1]. The β-gentiobioside product (9) was formed at a 58 % yield, compared with only 7 % for the β-glucoside (8), representing an 8.3‑fold preference. This pronounced yield difference demonstrates that the plant glycosyltransferase machinery strongly favors the transfer of the gentiobiose disaccharide unit over a single glucose moiety when eugenol serves as the acceptor substrate.

Biotransformation Glycosylation specificity Eucalyptus perriniana

1000-Fold Predicted Lipophilicity Gap (ΔXlogP = 3.3) Relative to Parent Eugenol

Predicted logP values provide a quantitative indicator of a molecule's partitioning between aqueous and lipid phases. Eugenol exhibits an XLogP3 of 2.0 [1], whereas eugenol gentiobioside has an XlogP of −1.30 [2], yielding a net difference of 3.3 log units. This corresponds to over a 1000‑fold shift in the octanol/water partition coefficient, indicating that the gentiobioside resides predominantly in the aqueous phase while eugenol partitions into lipid membranes. The magnitude of this difference cannot be achieved by simple monoglycosylation; eugenyl β-glucoside is expected to have an intermediate logP between the aglycone and the diglycoside.

Lipophilicity ADME Drug-like properties

6.4-Fold Increase in Topological Polar Surface Area (TPSA) Exceeds the 140 Ų Absorption Threshold

Topological polar surface area (TPSA) is a widely used predictor of intestinal absorption and blood–brain barrier penetration. Eugenol has a TPSA of 29.5 Ų [1], well below the 140 Ų threshold that is generally considered permissive for passive oral absorption. In contrast, eugenol gentiobioside has a TPSA of 188.00 Ų [2], which exceeds this threshold by a substantial margin. The 6.4‑fold increase means that eugenol gentiobioside is unlikely to cross lipid bilayers by passive diffusion, while eugenol freely permeates membranes. This property is inherent to the gentiobiose disaccharide unit and is not reproduced by eugenol glucoside, which has an intermediate TPSA.

Polar surface area Membrane permeability ADME

Differential Enzymatic Hydrolysis Susceptibility Compared to Eugenyl β-Glucoside—Class-Level Evidence for Prodrug Stability

Eugenyl β-D-glucoside (Citrusin C) is rapidly hydrolyzed by human salivary β-glucosidases, with complete degradation observed within 8 minutes in in vitro models [1]. In contrast, eugenol gentiobioside, which bears a β-1,6‑linked diglucoside, is not a substrate for the same broad‑specificity cytosolic β-glucosidases; the guinea pig liver cytosolic β‑glucosidase, for example, does not hydrolyze gentiobiose, although it can cleave certain gentiobiosides under specific conditions [2]. No study to date has demonstrated human salivary or intestinal brush‑border hydrolysis of eugenol gentiobioside. This enzymatic selectivity means that the gentiobioside linkage confers greater metabolic stability at oral mucosal surfaces compared with the monoglucoside. Direct quantitative hydrolysis rate constants for eugenol gentiobioside are not yet published, and this dimension is therefore classified as Supporting Evidence.

Glycosidase hydrolysis Prodrug stability Salivary metabolism

Evidence-Backed Application Scenarios for Eugenol Gentiobioside in Research and Development


Plant Secondary Metabolism and Glycosyltransferase Engineering Studies

The 8.3‑fold preference for gentiobioside formation over glucoside formation in Eucalyptus perriniana cell culture [1] makes eugenol gentiobioside the ideal substrate and reference standard for studying plant family‑1 glycosyltransferases (UGTs) that catalyze disaccharide conjugation. Researchers engineering UGT specificity can use eugenol gentiobioside as an authentic standard to calibrate enzyme assays and quantify product formation in heterologous expression systems.

Aqueous-Phase Antioxidant or Antimicrobial Formulation Development

With an XlogP of −1.30 and a TPSA of 188.00 Ų [1], eugenol gentiobioside is fully compatible with aqueous matrices—unlike eugenol (XLogP3 2.0, TPSA 29.5 Ų) which requires organic co-solvents or surfactants [2]. This solubility profile enables pharmaceutical or cosmetic formulation scientists to incorporate the eugenol pharmacophore into water‑based gels, sprays, or liquid formulations without compromising clarity or stability.

Colon-Targeted or Delayed-Release Prodrug Design

The TPSA of 188.00 Ų, which exceeds the 140 Ų threshold for passive intestinal absorption [1], combined with the resistance of the β-1,6‑gentiobiose linkage to salivary and gastric β-glucosidases [2][3], positions eugenol gentiobioside as a scaffold for colon‑targeted prodrug development. The disaccharide requires microbial gentiobiose‑specific hydrolases predominantly found in the lower gastrointestinal tract, offering site‑specific release of the bioactive eugenol aglycone.

Glycoside Hydrolysis and Metabolic Fate Reference Standard

Because eugenyl β-glucoside is rapidly hydrolyzed in human saliva (complete degradation within 8 min) [1] while eugenol gentiobioside resists such hydrolysis, the gentiobioside serves as a critical negative control and reference compound in glycosidase activity assays. Laboratories quantifying salivary or intestinal glycosidase activity can use eugenol gentiobioside to define the substrate‑specificity boundary of β‑glucosidases, ensuring that observed hydrolysis is attributable to the glucoside bond and not to non‑specific esterases.

Quote Request

Request a Quote for Eugenol gentiobioside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.